



Application Note: IFN-y ELISpot Protocol for OVA Peptide (257-264) TFA

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Compound of Interest		
Compound Name:	OVA Peptide(257-264) TFA	
Cat. No.:	B15602575	Get Quote

This document provides a detailed protocol for the Enzyme-Linked Immunospot (ELISpot) assay to detect and quantify cells secreting Interferon-gamma (IFN-y) in response to stimulation with the OVA (257-264) peptide, also known as SIINFEKL. This protocol is intended for researchers, scientists, and drug development professionals working with murine models to assess antigen-specific T-cell responses.

Introduction

The ELISpot assay is a highly sensitive immunoassay used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2] It is a cornerstone for monitoring T-cell immunity in vaccine development and immunotherapy. IFN-y is a critical cytokine indicative of a Type 1 cell-mediated immune response, primarily produced by CD8+ cytotoxic T lymphocytes (CTLs) and Th1 CD4+ T-cells upon antigen recognition.[2][3][4]

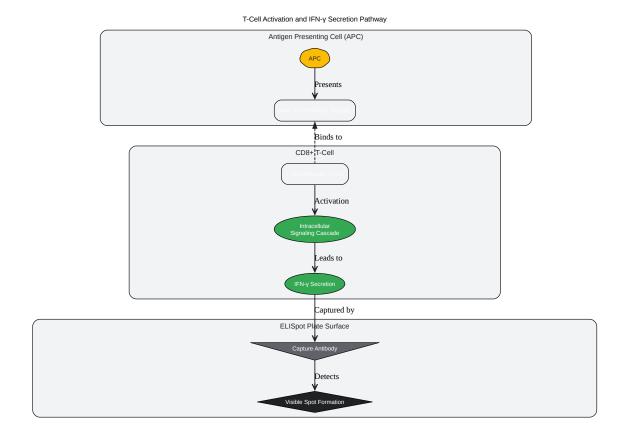
The peptide OVA (257-264), with the amino acid sequence SIINFEKL, is an immunodominant epitope of chicken ovalbumin.[5][6] When presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb in C57BL/6 mice, it potently stimulates a specific CD8+ T-cell response.[7][8] This makes the SIINFEKL peptide an invaluable tool for studying antigenspecific CTL activation, memory, and effector function.[5] This protocol outlines the procedure for stimulating murine splenocytes with OVA (257-264) TFA and measuring the subsequent IFN-y response using the ELISpot assay.

Principle of the Assay & Signaling Pathway



The IFN-y ELISpot assay is a type of sandwich immunoassay. The process begins with the coating of a microplate membrane with a high-affinity capture antibody specific for IFN-y. When splenocytes are cultured in these wells with the OVA (257-264) peptide, antigen-presenting cells (APCs) present the peptide via MHC class I molecules to specific CD8+ T-cells. This recognition triggers T-cell activation and the secretion of IFN-y.

The secreted cytokine is immediately captured by the immobilized antibody on the membrane in the vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody for IFN-y is added, binding to the captured cytokine. A streptavidin-enzyme conjugate, such as streptavidin-alkaline phosphatase (ALP), is then introduced, which binds to the biotinylated detection antibody. Finally, a precipitating substrate (e.g., BCIP/NBT) is added, which is converted by the enzyme into an insoluble colored spot at the site of cytokine secretion. Each spot corresponds to a single IFN-y-producing cell.[1][3]



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Caption: T-Cell activation by OVA peptide leading to IFN-y secretion and detection.

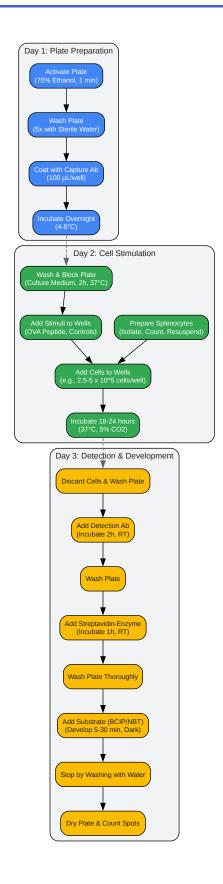
Materials and Reagents

- Mouse IFN-y ELISpot Kit (containing capture Ab, detection Ab, Streptavidin-enzyme conjugate, substrate)
- OVA (257-264) Peptide (SIINFEKL), TFA salt (e.g., Peptides & Elephants, GenScript)[6][9]
- PVDF membrane 96-well plates
- Sterile PBS (Phosphate Buffered Saline)
- Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM
 L-glutamine, and 1% Penicillin-Streptomycin.
- 70% Ethanol
- DMSO (Dimethyl sulfoxide)
- Red Blood Cell (RBC) Lysis Buffer
- Positive Control Stimulant (e.g., Concanavalin A, PHA)[10][11]
- · Sterile, deionized water
- CO2 Incubator (37°C, 5% CO2)
- ELISpot Reader or Dissection Microscope

Experimental Workflow

The workflow diagram below provides a high-level overview of the entire ELISpot procedure.





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Caption: Step-by-step workflow for the IFN-y ELISpot assay.



Detailed Experimental Protocol

- OVA (257-264) Peptide Stock: Dissolve the lyophilized peptide first in a small amount of sterile DMSO (e.g., 40 μL) to ensure it is completely dissolved.[12] Then, dilute with sterile PBS or culture medium to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Wash Buffers: Prepare PBS and PBS-T (PBS with 0.05% Tween-20) as per standard laboratory procedures.
- Euthanize a C57BL/6 mouse (previously immunized or from a relevant experimental group) and aseptically remove the spleen into a petri dish containing cold, sterile culture medium.
- Create a single-cell suspension by gently mashing the spleen through a 70 μm cell strainer using the plunger of a syringe.[13]
- Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300-400 x g for 5-7 minutes. Discard the supernatant.
- Resuspend the cell pellet in 3-5 mL of RBC Lysis Buffer and incubate for 3-5 minutes at room temperature.[13]
- Stop the lysis by adding 10 mL of complete culture medium. Centrifuge again, and discard the supernatant.
- Wash the cell pellet once more with complete culture medium.
- Resuspend the final cell pellet in 5-10 mL of complete culture medium.
- Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).
- Adjust the cell concentration in complete culture medium to the desired density for plating (e.g., 5×10^6 cells/mL for plating 100 μ L, which gives 5×10^5 cells/well).[10][14]

Day 1: Plate Coating



- Pre-wet the membrane of each well of the 96-well PVDF plate by adding 15-50 μL of 70% ethanol. Incubate for no more than 2 minutes.[1][4]
- Flick out the ethanol and wash the plate 5 times with 200 μL/well of sterile water.[15]
- Dilute the anti-IFN-y capture antibody to its recommended concentration (e.g., 15 μg/mL) in sterile PBS.[1]
- Add 100 μL of the diluted capture antibody to each well.
- Seal the plate and incubate overnight at 4-8°C.

Day 2: Cell Stimulation

- Aseptically decant the antibody solution from the plate. Wash the plate 5 times with 200
 μL/well of sterile PBS.
- Block the membrane by adding 200 μL/well of complete culture medium. Incubate for at least 2 hours at 37°C.[10]
- During the blocking incubation, prepare your stimuli. Dilute the OVA peptide stock solution in complete culture medium to a 2X working concentration (e.g., 2-50 µg/mL). Also prepare a 2X working solution for your positive control (e.g., ConA at 2 µg/mL) and a negative control (medium only).
- Decant the blocking medium from the plate.
- Add 100 μL of the appropriate 2X stimulus to each well (e.g., OVA peptide, positive control, negative control).
- Gently resuspend your prepared splenocytes and add 100 μL of the cell suspension to each well.[14] The final volume should be 200 μL.
- Cover the plate and incubate at 37°C in a 5% CO2 incubator for 18-24 hours.[4][9] Crucially, do not disturb or move the plate during this incubation to avoid creating indistinct or "comettailed" spots.[4]

Day 3: Detection and Spot Development



- Decant the cells and medium from the plate. Wash the plate 3 times with PBS, followed by 3 times with PBS-T.[4]
- Dilute the biotinylated anti-IFN-γ detection antibody in PBS containing 0.5% BSA. Add 100 μL to each well.
- Seal the plate and incubate for 2 hours at room temperature.[14]
- Wash the plate 6 times with PBS-T.
- Dilute the Streptavidin-ALP conjugate in PBS/0.5% BSA. Add 100 μL to each well.
- Incubate for 1 hour at room temperature.[15]
- Wash the plate thoroughly: 3 times with PBS-T, followed by 3 times with PBS only to remove all residual Tween-20, which can inhibit the substrate.[4][16]
- Prepare the BCIP/NBT substrate solution immediately before use. Add 100 μL to each well.
- Monitor spot development in the dark for 5-30 minutes. Stop the reaction when spots are sharp and distinct, and the background remains clear.[15]
- Stop the development by washing the plate thoroughly with running deionized water.
- Gently remove the plastic underdrain and allow the plate to dry completely in the dark or in a fume hood.

Data Presentation and Analysis

The following table summarizes typical quantitative values used in this protocol. These should be optimized for specific experimental systems.



Parameter	Recommended Range <i>l</i> Value	Notes
Cell Plating Density	2.5 x 10 ⁵ - 5 x 10 ⁵ splenocytes/well	Lower frequencies of responding cells require higher cell numbers.[1][10][14]
OVA (257-264) Peptide	1 - 25 μg/mL (final concentration)	Titration is recommended to find the optimal concentration for stimulation.[10][14][17]
Capture Antibody	5 - 15 μg/mL	Follow manufacturer's recommendation.[1][10]
Detection Antibody	0.25 - 2 μg/mL	Follow manufacturer's recommendation.
Cell Incubation Time	18 - 24 hours	Can be extended up to 48 hours, but may increase spot size and merging.[9][12][13]
Substrate Development	5 - 30 minutes	Visually monitor to prevent overdevelopment and high background.[15]

- Ensure the plate is completely dry before counting.
- Count the spots in each well using an automated ELISpot reader or manually under a dissection microscope.[4]
- The results are expressed as Spot Forming Units (SFU) per million cells plated.
- Calculation:
 - First, calculate the average spot count for the negative control (unstimulated) wells.
 - Subtract the average negative control count from the counts of the peptide-stimulated wells.



- Normalize this value to 10^6 cells: SFU / 10^6 cells = [(Avg spots in test well) (Avg spots in negative control)] x [1,000,000 / (cells per well)]
- A response is typically considered positive if the spot count in stimulated wells is at least double the background count and above a defined threshold (e.g., >50 SFU/10⁶ cells).[4]

Troubleshooting



Issue	Possible Cause(s)	Suggested Solution(s)
High Background	 Cells were pre-activated in vivo or during culture.[18] - High concentration of DMSO (>0.4%) in peptide solution.[18] Contamination of reagents or incomplete washing Overdevelopment with substrate. 	- Rest thawed cells for 1-2 hours before plating.[1][19] - Ensure final DMSO concentration is minimal Use sterile technique and perform all wash steps thoroughly Reduce substrate incubation time.
No or Few Spots	- Low frequency of antigen- specific T-cells Poor cell viability Inactive peptide or incorrect concentration Incorrect antibody concentrations.	- Increase the number of cells plated per well.[16] - Check cell viability before plating; ensure it is >90% Use a new aliquot of peptide and titrate the concentration Verify positive control (PHA/ConA) wells are working.
Fuzzy or Merged Spots	- Plate was moved or vibrated during cell incubation.[4] - Over-incubation of cells, leading to large spots Cell clumping.	- Place incubator in a low-traffic area and do not disturb plates Optimize cell incubation time (e.g., shorten to 18 hours).[16] - Ensure a single-cell suspension before plating.
Inconsistent Results	- Inaccurate cell counting or pipetting Uneven washing or reagent addition "Edge effect" due to plates drying out during incubation.	- Use calibrated pipettes and mix cell suspension well before aliquoting Be consistent with all pipetting and washing steps Ensure proper humidity in the incubator; do not stack plates.[4]



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